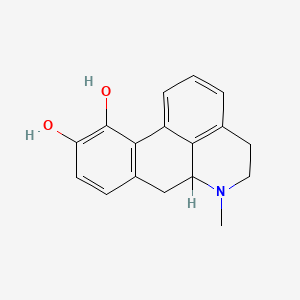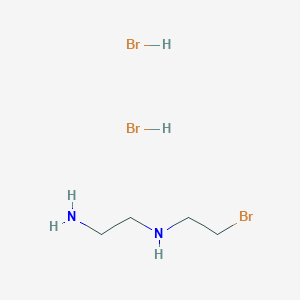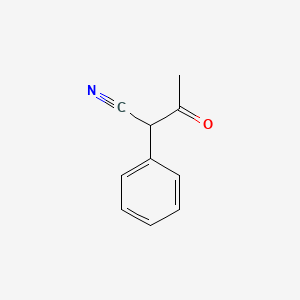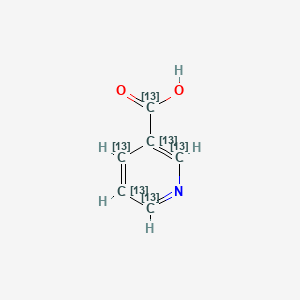
Nicotinsäure-13C6
Übersicht
Beschreibung
Nicotinic acid, also known as niacin, is a water-soluble vitamin of the B complex and an essential human nutrient. Niacin deficiency, often the result of impaired nutritional status associated with conditions ranging from malnutrition to chronic alcoholism, is frequently monitored in patient plasma samples by LC-MS/MS.
Nicotinic acid (pyridine-3-carboxylic acid) is also known as niacin or vitamin B3. It is a water-soluble vitamin found in some vegetable and animal sources. Niacin is also a precursor for the synthesis of NAD and NADP.
Wissenschaftliche Forschungsanwendungen
Vitamin B3-Quelle
Nicotinsäure-13C6, auch bekannt als Niacin-13C6, ist eine Form von Vitamin B3 {svg_1} {svg_2}. Es ist ein wasserlösliches Vitamin, das in einigen pflanzlichen und tierischen Quellen vorkommt {svg_3}. Als Vitamin spielt es eine wichtige Rolle für die menschliche Gesundheit und Ernährung.
Vorläufer für die NAD- und NADP-Synthese
Niacin oder Nicotinsäure ist ein Vorläufer für die Synthese von NAD (Nicotinamid-Adenin-Dinukleotid) und NADP (Nicotinamid-Adenin-Dinukleotid-Phosphat) {svg_4}. Dies sind essentielle Coenzym, die an zahlreichen biologischen Reaktionen beteiligt sind, einschließlich des Zellstoffwechsels und der Energieproduktion.
Stabiler Isotop-Innenstandard
This compound kann als stabiler Isotop-Innenstandard für die genaue Dateninterpretation in bestimmten biologischen Proben verwendet werden {svg_5} {svg_6}. Dies ist besonders nützlich in der Massenspektrometrie, einer Technik, die häufig in der bioanalytischen Chemie verwendet wird, um die präzise Messung von Verbindungen zu ermöglichen.
Diagnoseuntersuchung von Niacinmangel
Die Verbindung kann bei diagnostischen Tests auf Niacinmangel verwendet werden {svg_7}. Durch den Vergleich der this compound-Spiegel in biologischen Proben können Forscher feststellen, ob ein Mangel an Vitamin B3 im Körper vorliegt.
Qualitätskontrolltests von Niacin-basierten Produkten
This compound eignet sich für die Qualitätskontrollprüfung von Niacin-basierten pharmazeutischen Präparaten, Nahrungsergänzungsmitteln oder angereicherten Lebensmitteln {svg_8}. Es hilft sicherzustellen, dass diese Produkte die richtige Menge an Niacin enthalten.
Synthetische Zwischenprodukte
This compound kann als synthetisches Zwischenprodukt verwendet werden {svg_9}. Dies bedeutet, dass es bei der Synthese anderer komplexer Moleküle in chemischen Reaktionen verwendet werden kann.
Wirkmechanismus
Target of Action
Nicotinic acid-13C6, also known as niacin-13C6, is a form of vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes . These coenzymes play a crucial role in metabolism, acting as electron donors or acceptors in redox reactions catalyzed by various enzymes .
Mode of Action
Nicotinic acid-13C6 interacts with its targets by serving as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) . These coenzymes are involved in many vital redox reactions catalyzed by dozens of different enzymes .
Biochemical Pathways
The affected biochemical pathways primarily involve the catabolism of fat, carbohydrates, protein, and alcohol, and anabolic reactions such as fatty acid and cholesterol synthesis .
Pharmacokinetics
The pharmacokinetics of nicotinic acid-13C6 is yet to be fully studied. It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of the action of nicotinic acid-13C6 is the promotion of oxidative catabolism, resulting in ATP synthesis . This is achieved through the high NAD+/NADH ratio that is maintained in the cytosol under physiological conditions .
Biochemische Analyse
Biochemical Properties
Nicotinic acid-13C6 plays a crucial role in biochemical reactions as a precursor to coenzymes involved in the catabolism of fat, carbohydrates, protein, and alcohol, and in anabolic reactions such as fatty acid and cholesterol synthesis . It interacts with various enzymes, proteins, and other biomolecules, acting as electron donors or acceptors in redox reactions .
Cellular Effects
Nicotinic acid-13C6 influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It has a broad spectrum of effects, including attenuating the risks associated with low high-density lipoprotein cholesterol (HDL-C), high low-density lipoprotein cholesterol (LDL-C), high lipoprotein a, and hypertriglyceridemia .
Molecular Mechanism
At the molecular level, Nicotinic acid-13C6 exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is converted into its main metabolically active form, the coenzyme nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which act as electron donors or acceptors in many vital redox reactions .
Temporal Effects in Laboratory Settings
The effects of Nicotinic acid-13C6 change over time in laboratory settings. It has been observed that in doses large enough to produce pharmacological effects, Nicotinic acid-13C6 and its extended-release form are potent lipid-modifying agents . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.
Dosage Effects in Animal Models
The effects of Nicotinic acid-13C6 vary with different dosages in animal models . High doses of Nicotinic acid-13C6 (500 and 1000 mg/kg) have been shown to increase the concentration of NAD by 40 to 60% in blood and liver
Metabolic Pathways
Nicotinic acid-13C6 is involved in several metabolic pathways. It is a precursor for the synthesis of NAD and NADP, which play a crucial role in metabolism . It interacts with various enzymes and cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Nicotinic acid-13C6 is transported and distributed within cells and tissues . The specific transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, are still being researched.
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2,3,4,5,6-13C5)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-IDEBNGHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH]N=[13CH]1)[13C](=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662145 | |
| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.066 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189954-79-7 | |
| Record name | (~13~C_5_)Pyridine-3-(~13~C)carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1189954-79-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

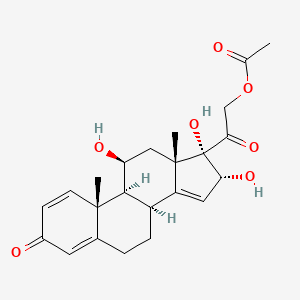

![2-[[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]amino]ethanol](/img/structure/B1142366.png)
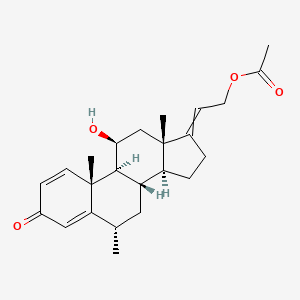
![2-Amino-1-[3-(trifluoromethoxy)phenyl]ethanol](/img/structure/B1142369.png)
